molecular formula C22H12Br2O5 B288802 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B288802
M. Wt: 516.1 g/mol
InChI Key: SRVGNCPXVQYWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, also known as NCO-01, is a chemical compound with potential therapeutic applications. It belongs to the class of oxo-chromene derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activity of Akt, a serine/threonine kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is important for the growth and spread of cancer. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for research purposes. It also exhibits potent anti-cancer and anti-inflammatory activities, which make it a promising candidate for further development as a therapeutic agent. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability and limit its use in vivo. Further studies are needed to address these limitations.

Future Directions

There are several future directions for the research on 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to optimize its synthesis method to improve its yield and solubility. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a therapeutic agent. Further studies are also needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the combination of this compound with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 2-naphthylglycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to obtain this compound. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

properties

Molecular Formula

C22H12Br2O5

Molecular Weight

516.1 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 6,8-dibromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C22H12Br2O5/c23-16-8-15-9-17(22(27)29-20(15)18(24)10-16)21(26)28-11-19(25)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H,11H2

InChI Key

SRVGNCPXVQYWDS-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

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